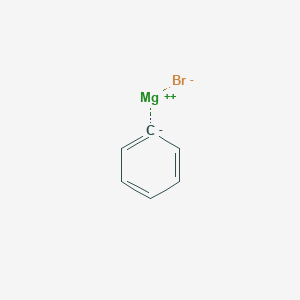

Phenylmagnesium bromide

描述

属性

IUPAC Name |

magnesium;benzene;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5.BrH.Mg/c1-2-4-6-5-3-1;;/h1-5H;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIXOIRLDFIPNLJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=[C-]C=C1.[Mg+2].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrMg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3059214 | |

| Record name | Magnesium, bromophenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

3 molar (76%) solution in diethyl ether: Yellow to brown liquid; [Alfa Aesar MSDS] | |

| Record name | Phenylmagnesium bromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21468 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Density |

1.14, Relative density: 1.134 mg/L at 25 °C | |

| Record name | Phenylmagnesium bromide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8383 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

A solution in ether, Liquid | |

CAS No. |

100-58-3 | |

| Record name | Phenylmagnesium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100583 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium, bromophenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Magnesium, bromophenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromophenylmagnesium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.607 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Phenylmagnesium bromide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8383 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Phenylmagnesium Bromide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the synthesis of phenylmagnesium bromide, a critical Grignard reagent in organic chemistry. The document outlines the core principles, experimental protocols, and critical parameters for the successful and efficient preparation of this versatile organometallic compound from bromobenzene (B47551) and magnesium.

Introduction

This compound (C₆H₅MgBr) is a highly reactive organomagnesium halide, commonly known as a Grignard reagent.[1] Its discovery by Victor Grignard, which earned him the Nobel Prize in Chemistry in 1912, revolutionized organic synthesis by providing a powerful method for forming carbon-carbon bonds.[2] This reagent serves as a potent nucleophile and a strong base, making it an indispensable tool in the synthesis of a wide array of organic molecules, including alcohols, carboxylic acids, and other organometallics.[1][2] Its utility is particularly significant in the pharmaceutical and fine chemical industries for the construction of complex molecular architectures.

The synthesis involves the reaction of bromobenzene with magnesium metal in an aprotic ethereal solvent, typically diethyl ether or tetrahydrofuran (B95107) (THF).[1] The solvent is crucial as it solvates the magnesium center, forming a stable complex.[1] A significant challenge in this synthesis is the high sensitivity of the Grignard reagent to protic solvents, such as water and alcohols, which will protonate the reagent to form benzene (B151609) and destroy its reactivity.[1][2] Therefore, maintaining strictly anhydrous (dry) conditions is paramount for a successful synthesis.[2]

Reaction Mechanism and Side Reactions

The formation of this compound proceeds via the insertion of magnesium metal into the carbon-bromine bond of bromobenzene.[2] This reaction occurs on the surface of the magnesium metal.[2]

A common side reaction in this synthesis is the formation of biphenyl (B1667301).[2][3] This can occur through a coupling reaction between the Grignard reagent and unreacted bromobenzene, a process favored by higher temperatures and high concentrations of bromobenzene.[3]

Quantitative Data Summary

The following tables summarize typical quantitative data for the synthesis of this compound, collated from various experimental procedures.

Table 1: Reagent Stoichiometry

| Reagent | Molar Mass ( g/mol ) | Typical Moles | Typical Mass (g) | Typical Volume (mL) |

| Magnesium | 24.31 | 0.082 - 0.5 | 2.0 - 12.2 | - |

| Bromobenzene | 157.01 | 0.086 - 0.5 | 13.5 - 78.5 | 9.0 - 52 |

| Diethyl Ether | 74.12 | - | - | 15 - 500 |

Data compiled from multiple sources.[4][5]

Table 2: Reported Product Yields

| Product | Theoretical Yield (based on Limiting Reagent) | Actual Yield | Percent Yield | Reference |

| Benzoic Acid (from subsequent reaction) | Varies | 0.145 g | - | [6] |

| Biphenyl (byproduct) | - | 0.054 g | - | [6] |

| Triphenylmethanol (from subsequent reaction) | - | - | 29.08% | |

| 1-Phenyldialin (from subsequent reaction) | - | - | 60% (over-all yield) | [7] |

Note: The direct yield of this compound is often not reported as it is typically used in situ for subsequent reactions. The yields provided are for derivative products.

Detailed Experimental Protocols

The following protocols are representative examples for the laboratory-scale synthesis of this compound. Extreme caution must be exercised due to the flammability of diethyl ether and the exothermic nature of the reaction. All glassware must be scrupulously dried in an oven and cooled in a desiccator before use to prevent the introduction of water.[2][8]

Protocol 1: General Laboratory Preparation

This protocol is a standard method for preparing a solution of this compound for subsequent reactions.

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Calcium chloride drying tubes[9]

Reagents:

Procedure:

-

Apparatus Setup: Assemble the dry three-necked flask with the reflux condenser (topped with a drying tube), dropping funnel, and a glass stopper. Place the magnesium turnings and a stir bar in the flask.[4]

-

Initiation: In the dropping funnel, prepare a solution of bromobenzene in 8 mL of anhydrous diethyl ether.[10] Add about 1-2 mL of this solution to the flask containing the magnesium.[10] Add a small crystal of iodine to initiate the reaction.[9][11] The disappearance of the iodine color, the appearance of a cloudy or brownish solution, and gentle boiling (refluxing) of the ether indicate the reaction has started.[9] If the reaction does not start, gentle warming with a heating mantle or crushing the magnesium with a dry stirring rod may be necessary.[3][5]

-

Addition of Bromobenzene: Once the reaction is initiated and self-sustaining, slowly add the remaining bromobenzene/ether solution from the dropping funnel at a rate that maintains a gentle reflux.[3][7] This addition should take approximately 30-45 minutes.[7][10] Overly rapid addition can lead to a vigorous, uncontrollable reaction and increase the formation of the biphenyl byproduct.[3][11]

-

Completion: After the addition is complete, rinse the dropping funnel with an additional 3 mL of anhydrous diethyl ether and add it to the reaction flask.[10] Gently reflux the mixture for an additional 15-30 minutes to ensure all the magnesium has reacted.[9][10] The final solution should appear cloudy and most of the magnesium metal should be consumed.[9][10]

-

Use: The resulting this compound solution should be used immediately for the next synthetic step as it deteriorates upon standing.[9]

Protocol 2: Synthesis and Subsequent Reaction with Carbon Dioxide to form Benzoic Acid

This protocol details the formation of the Grignard reagent and its immediate use to synthesize benzoic acid.

Equipment:

-

Same as Protocol 1, plus a beaker and crushed dry ice (solid CO₂).

Reagents:

-

Magnesium turnings (0.60 g)[8]

-

Bromobenzene (3.25 g)[8]

-

Anhydrous diethyl ether (10 mL)[8]

-

Crushed dry ice (~5-10 g)[10]

-

6 M Sulfuric acid (for workup)[12]

Procedure:

-

Grignard Formation: Prepare the this compound solution as described in Protocol 1 using the specified reagent quantities.[8]

-

Reaction with CO₂: In a separate beaker, place approximately 5-10 grams of crushed dry ice.[10] Slowly and carefully pour the prepared Grignard solution over the dry ice.[10] The mixture will bubble vigorously as the carbon dioxide sublimes and reacts.

-

Workup: After the bubbling subsides, allow the excess dry ice to sublime. Add about 10 mL of cold 6 M sulfuric acid to the reaction mixture to protonate the benzoate (B1203000) salt and dissolve any remaining magnesium salts.[12]

-

Extraction and Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with saturated sodium bicarbonate solution and then with saturated sodium chloride solution.[12] Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the ether to obtain the crude benzoic acid.[12] The product can be further purified by recrystallization.

Visualizations

The following diagrams illustrate the key processes involved in the synthesis of this compound.

Caption: Reaction mechanism for the formation of this compound.

Caption: General experimental workflow for this compound synthesis.

Caption: Formation of the biphenyl byproduct.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. m.youtube.com [m.youtube.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. chegg.com [chegg.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. m.youtube.com [m.youtube.com]

- 9. prepchem.com [prepchem.com]

- 10. Chemistry 211 Experiment 2 [home.miracosta.edu]

- 11. Sciencemadness Discussion Board - Synthesis of this compound - Powered by XMB 1.9.11 [sciencemadness.org]

- 12. chemlab.truman.edu [chemlab.truman.edu]

The Genesis of a Reagent: An In-depth Technical Guide to the Mechanism of Grignard Reagent Formation

For Researchers, Scientists, and Drug Development Professionals

The formation of the Grignard reagent, a cornerstone of synthetic organic chemistry, is a process of deceptive simplicity and profound mechanistic complexity. Since its discovery by Victor Grignard in 1900, the precise sequence of events at the magnesium-solvent interface has been a subject of intense investigation. This technical guide provides a comprehensive overview of the current understanding of the Grignard reagent formation mechanism, integrating established theories with key experimental evidence. It is designed to be a valuable resource for researchers, scientists, and drug development professionals who rely on this pivotal reaction.

Core Mechanistic Pathways: A Tale of Electrons and Surfaces

The formation of a Grignard reagent (R-MgX) from an organic halide (R-X) and magnesium metal is not a simple insertion reaction. The prevailing evidence points to a heterogeneous process occurring on the surface of the magnesium, primarily governed by a Single Electron Transfer (SET) mechanism. However, the complete picture is more nuanced, involving radical and potentially anionic intermediates, with the reaction kinetics often being influenced by diffusion from the metal surface.

The Single Electron Transfer (SET) Model

The most widely accepted mechanism for the initiation of Grignard reagent formation is the Single Electron Transfer (SET) from the magnesium metal to the organic halide.[1][2] This process can be dissected into the following key steps:

-

Electron Transfer: A single electron is transferred from the magnesium surface to the antibonding orbital (σ*) of the carbon-halogen bond in the organic halide. This results in the formation of a radical anion intermediate ([R-X]•⁻).

-

Dissociation: The highly unstable radical anion rapidly dissociates, cleaving the carbon-halogen bond to form an alkyl or aryl radical (R•) and a halide anion (X⁻).

-

Surface Interaction: The newly formed radical and halide anion are in close proximity to the now oxidized magnesium surface (Mg•⁺). The radical can then react with the Mg•⁺ species on the surface to form the Grignard reagent (R-MgX).

This sequence of events highlights the critical role of the magnesium surface, not just as a source of electrons, but as a reaction scaffold where the key bond-forming step occurs.

The Role of Radical Intermediates

The intermediacy of free radicals in Grignard reagent formation is supported by a wealth of experimental evidence.[3] These radicals, however, are not always freely diffusing in solution. A significant portion of the radical reactions are believed to occur on or near the magnesium surface.[4] The fate of these radical intermediates is a key determinant of the reaction's efficiency and the formation of byproducts. Common side reactions involving radicals include:

-

Dimerization: Two radicals can couple to form a dimer (R-R), a common byproduct in Grignard reactions.

-

Disproportionation: One radical can abstract a hydrogen atom from another, leading to an alkane and an alkene.

-

Reaction with Solvent: Radicals can abstract hydrogen atoms from the etheral solvent, leading to the formation of alkanes and solvent-derived impurities.

The extent to which these side reactions occur is influenced by factors such as the concentration of the organic halide, the reactivity of the radical, and the nature of the solvent.

The Diffusion-Controlled Model

While the SET model provides a fundamental framework, the kinetics of Grignard reagent formation are often not straightforward. The Diffusion-Controlled Model proposes that the rate of the reaction can be limited by the diffusion of the organic halide to the reactive sites on the magnesium surface and the diffusion of the radical intermediates away from the surface. This model helps to explain the often-observed induction period at the beginning of the reaction and the complex kinetic profiles.

The reaction is thought to initiate at a finite number of active sites on the magnesium surface. As the reaction proceeds, these sites grow, rather than new sites being initiated.

Quantitative Data on Grignard Reagent Formation

The efficiency of Grignard reagent formation is highly dependent on the nature of the organic halide and the solvent used. The following tables summarize typical yields and relative reactivities.

| Alkyl Halide | Relative Reactivity | C-X Bond Dissociation Energy (kJ/mol) | Typical Yield Range (%) | Notes |

| Alkyl Iodide (R-I) | Very High | ~228 | 85-95% | Most reactive, but starting materials can be more expensive and less stable. Prone to side reactions if not controlled.[1] |

| Alkyl Bromide (R-Br) | High | ~283 | 70-90% | The most common choice for a balance of reactivity and stability.[1] |

| Alkyl Chloride (R-Cl) | Moderate | ~340 | 50-80% | Less reactive, often requiring longer initiation times or activation of the magnesium. Yields can be lower and more variable.[1] |

| Alkyl Fluoride (R-F) | Very Low | ~452 | <10% | Generally not used due to the very strong C-F bond. |

Table 1: Relative Reactivity and Typical Yields of Grignard Reagents from Different Alkyl Halides.[1]

| Solvent | Dielectric Constant (20°C) | Boiling Point (°C) | Relative Rate (Qualitative) | Notes |

| Diethyl Ether (Et₂O) | 4.3 | 34.6 | Good | The traditional solvent. Its high vapor pressure helps to maintain an inert atmosphere. |

| Tetrahydrofuran (THF) | 7.6 | 66 | Excellent | More polar and a better coordinating solvent than diethyl ether, which can stabilize the Grignard reagent and increase the reaction rate. Often used for less reactive halides like chlorides.[5][6] |

| 2-Methyltetrahydrofuran (2-MeTHF) | 6.2 | 80 | Excellent | A greener alternative to THF with similar performance and easier separation from water.[7] |

| Diglyme | 7.2 | 162 | Variable | A high-boiling ether used for very unreactive halides, but can lead to more side reactions. |

Table 2: Common Solvents for Grignard Reagent Formation and their Properties.[7]

Experimental Protocols for Mechanistic Studies

Elucidating the mechanism of Grignard reagent formation has relied on a variety of sophisticated experimental techniques. The following sections provide detailed methodologies for key experiments.

Magnesium Activation

The passivating layer of magnesium oxide on the surface of the metal is a major impediment to the initiation of the Grignard reaction.[8] Activation of the magnesium is therefore a critical first step.

Protocol 1: Activation with Iodine

-

Glassware Preparation: All glassware (a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet) must be rigorously dried by flame-drying under vacuum or oven-drying at >120°C for several hours and cooled under an inert atmosphere (e.g., nitrogen or argon).[8]

-

Reagent Setup: To the dried flask, add magnesium turnings (1.2 equivalents) and a magnetic stir bar.

-

Initiation: Add a single, small crystal of iodine to the flask. The flask may be gently warmed with a heat gun until the purple iodine vapor is visible. The disappearance of the iodine color is an indication that the magnesium surface has been activated.[8][9]

-

Solvent and Halide Addition: Add a small portion of the anhydrous ether solvent (e.g., diethyl ether or THF) to just cover the magnesium. Then, add a small amount of the organic halide solution from the dropping funnel.

-

Observation: Stir the mixture. The initiation of the reaction is indicated by the disappearance of the iodine color, the appearance of turbidity, and often spontaneous refluxing of the solvent.[8]

Stereochemical Studies

The stereochemical outcome of the Grignard reaction provides valuable insight into the nature of the intermediates. If a chiral organic halide is used, the stereochemistry of the resulting Grignard reagent can indicate whether the reaction proceeds with retention, inversion, or racemization of the stereocenter.

Protocol 2: Stereochemical Analysis of Grignard Formation

-

Starting Material: Synthesize and purify a chiral, non-racemic alkyl halide with a known absolute configuration and enantiomeric excess (e.g., (S)-(+)-1-bromo-1-phenylethane).

-

Grignard Reagent Formation: Prepare the Grignard reagent from the chiral alkyl halide following a standard procedure under anhydrous conditions.

-

Derivatization: Quench the Grignard reagent with a suitable electrophile that will not introduce a new stereocenter, for example, by bubbling dry carbon dioxide through the solution followed by an acidic workup to form a carboxylic acid.

-

Purification and Analysis: Isolate and purify the resulting carboxylic acid.

-

Stereochemical Determination: Determine the absolute configuration and enantiomeric excess of the product using a suitable analytical technique, such as chiral high-performance liquid chromatography (HPLC) or by converting it to a derivative with a known rotation.

-

Interpretation: Compare the stereochemistry of the product to that of the starting material.

-

Retention of configuration suggests a mechanism where the carbon-magnesium bond forms on the same face from which the halogen departed, possibly through a concerted or near-concerted process.

-

Racemization is strong evidence for the formation of a planar or rapidly inverting radical intermediate that loses its stereochemical information before reacting with the magnesium surface.[4]

-

Inversion of configuration would suggest an SN2-like displacement of the halide by the magnesium surface, which is generally not observed.

-

Radical Clock Experiments

Radical clocks are powerful tools for detecting the presence and estimating the lifetime of radical intermediates.[10] A radical clock is a molecule that undergoes a predictable unimolecular rearrangement at a known rate if it exists as a radical.

Protocol 3: Radical Clock Experiment for Grignard Formation

-

Select a Radical Clock: Choose a suitable organic halide that will form a radical known to undergo a rapid and irreversible rearrangement. A common example is 6-bromo-1-hexene, whose corresponding radical cyclizes to the cyclopentylmethyl radical at a known rate.

-

Grignard Reagent Formation: Prepare the Grignard reagent from the radical clock halide under standard conditions.

-

Product Analysis: After the reaction is complete, quench the reaction mixture with a proton source (e.g., dilute acid).

-

Analysis of Products: Analyze the hydrocarbon products using gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) spectroscopy.

-

Interpretation:

-

Unrearranged Product: The formation of the unrearranged product (e.g., 1-hexene (B165129) from 6-bromo-1-hexene) indicates that the radical intermediate was trapped by the magnesium surface faster than it could rearrange.

-

Rearranged Product: The presence of the rearranged product (e.g., methylcyclopentane (B18539) from 6-bromo-1-hexene) is conclusive evidence for the formation of a radical intermediate that had a sufficient lifetime to undergo rearrangement before reacting with the magnesium surface.[3]

-

Ratio of Products: The ratio of the unrearranged to the rearranged product can be used to estimate the rate of the reaction of the radical with the magnesium surface, provided the rate of the radical clock rearrangement is known.

-

Visualizing the Mechanism and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways and a typical experimental workflow for Grignard reagent formation.

Conclusion

The formation of a Grignard reagent is a complex heterogeneous reaction, the mechanism of which has been gradually elucidated through decades of research. The Single Electron Transfer model, involving radical intermediates at the magnesium surface, provides the most comprehensive explanation for the observed reactivity and stereochemical outcomes. However, the influence of diffusion and the precise nature of the active sites on the magnesium surface continue to be areas of active investigation. A thorough understanding of these mechanistic details is crucial for optimizing reaction conditions, minimizing side reactions, and ultimately harnessing the full synthetic potential of this indispensable organometallic reagent in research, development, and industrial applications.

References

- 1. benchchem.com [benchchem.com]

- 2. leah4sci.com [leah4sci.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. web.alfredstate.edu [web.alfredstate.edu]

- 5. Grignard reaction with chlorosilanes in THF: a kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. organic chemistry - Grignard Reagent in THF vs in Diethyl ether - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 7. ijarse.com [ijarse.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. chemistry.illinois.edu [chemistry.illinois.edu]

Phenylmagnesium Bromide: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of a Potent Nucleophile and Base in Organic Synthesis

Phenylmagnesium bromide (PhMgBr), a Grignard reagent, stands as a cornerstone in the field of organic chemistry, offering a powerful tool for the formation of carbon-carbon bonds.[1] Its dual nature as a strong nucleophile and a robust base makes it an indispensable reagent in the synthesis of complex organic molecules, including active pharmaceutical ingredients.[2][3] This technical guide provides an in-depth overview of the core properties, preparation, and diverse reactivity of this compound, tailored for researchers, scientists, and professionals in drug development.

Core Properties and Structural Elucidation

This compound is commercially available as a solution, typically in diethyl ether or tetrahydrofuran (B95107) (THF), due to its high reactivity and sensitivity to moisture and air.[3][4] The magnesium center in the Grignard reagent is stabilized by coordination with the etheral solvent molecules.[2] This coordination is crucial for both the stability and the reactivity of the reagent. Although often represented by the simple formula C₆H₅MgBr, its structure in solution is more complex, existing in equilibrium between the monomeric form and various dimeric and oligomeric species, a phenomenon known as the Schlenk equilibrium.[5]

The carbon-magnesium bond in this compound is highly polarized, rendering the phenyl group nucleophilic and carbanionic in character. This inherent nucleophilicity is the foundation of its utility in synthetic chemistry. Conversely, the reagent is also a strong base, readily abstracting protons from a wide range of acidic compounds, including water, alcohols, and even terminal alkynes.[4][6]

Quantitative Data Summary

For ease of comparison, the key quantitative data for this compound are summarized in the table below.

| Property | Value | Solvent/Conditions |

| Molar Mass | 181.315 g/mol | - |

| Density | ~1.14 g/cm³ | - |

| pKa of Conjugate Acid (Benzene) | ~45 | - |

| Mg-C Bond Distance | 220 pm | Diethyl ether complex |

| Mg-Br Bond Distance | 244 pm | Diethyl ether complex |

| Mg-O Bond Distance | 201 and 206 pm | Diethyl ether complex |

| Commercial Solution Concentration | 1.0 M in THF, 3.0 M in Diethyl Ether, 2.9 M in 2-MeTHF | - |

Data compiled from multiple sources.[4][7]

Experimental Protocols

Strict anhydrous and inert atmosphere conditions are paramount for the successful preparation and handling of this compound to prevent its decomposition.[3] All glassware should be thoroughly dried, and anhydrous solvents must be used.[8]

Preparation of this compound

This protocol details the laboratory-scale synthesis of this compound.

Materials:

-

Magnesium turnings

-

Bromobenzene (B47551) (anhydrous)

-

Anhydrous diethyl ether or THF

-

Iodine crystal (as an activator)

-

Round-bottom flask, reflux condenser, dropping funnel, and a drying tube (e.g., with calcium chloride)

Procedure:

-

Assemble the reaction apparatus (round-bottom flask, reflux condenser, and dropping funnel) and flame-dry it under a stream of inert gas (e.g., nitrogen or argon) to remove any adsorbed moisture. Allow the apparatus to cool to room temperature.

-

Place the magnesium turnings in the round-bottom flask.[9]

-

Add a small crystal of iodine to the flask. The iodine helps to activate the magnesium surface by removing the passivating oxide layer.[9]

-

Prepare a solution of bromobenzene in the anhydrous solvent in the dropping funnel.[9]

-

Add a small portion of the bromobenzene solution to the magnesium turnings. The reaction is initiated by gentle warming. An exothermic reaction, indicated by the disappearance of the iodine color and the onset of boiling, should begin.[10]

-

Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.[11]

-

After the addition is complete, continue to stir the mixture and reflux gently for an additional 15-30 minutes to ensure complete reaction.[11]

-

The resulting dark, cloudy solution is the this compound Grignard reagent and should be used immediately.[8]

Reaction with a Ketone: Synthesis of Triphenylmethanol (B194598)

This protocol outlines the reaction of this compound with benzophenone (B1666685) to yield triphenylmethanol.

Materials:

-

This compound solution (prepared as above)

-

Benzophenone

-

Anhydrous diethyl ether or THF

-

Aqueous acid solution (e.g., 10% H₂SO₄ or saturated NH₄Cl) for workup

Procedure:

-

Dissolve benzophenone in anhydrous diethyl ether or THF in a separate flask.[11]

-

Cool the this compound solution in an ice bath.

-

Slowly add the benzophenone solution to the Grignard reagent with stirring. An exothermic reaction will occur.[12]

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a period to ensure completion.

-

Quench the reaction by carefully and slowly adding it to a beaker containing ice and the aqueous acid solution.[12] This step protonates the alkoxide intermediate to form the tertiary alcohol and dissolves the magnesium salts.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to obtain the crude triphenylmethanol.

-

The crude product can be purified by recrystallization.

Reaction with an Ester: Synthesis of Triphenylmethanol

This protocol describes the reaction of this compound with methyl benzoate (B1203000), where two equivalents of the Grignard reagent add to the ester.[12]

Materials:

-

This compound solution

-

Methyl benzoate

-

Anhydrous diethyl ether or THF

-

Aqueous acid solution for workup

Procedure:

-

Prepare a solution of methyl benzoate in anhydrous THF.[12]

-

Cool the round-bottom flask containing the this compound solution in an ice-water bath.[12]

-

Slowly add the methyl benzoate solution dropwise to the Grignard reagent.[12]

-

After the addition, remove the ice bath and allow the reaction to warm to room temperature and stir for a designated time.[12]

-

Perform an acidic workup as described in the ketone protocol to hydrolyze the intermediate and isolate the triphenylmethanol product.[12]

Mandatory Visualizations

The following diagrams illustrate key reaction pathways and experimental workflows involving this compound.

Caption: Reaction of this compound with a Ketone.

Caption: Experimental Workflow for this compound Preparation.

Caption: Reaction of this compound with an Ester.

Applications in Drug Development and Beyond

The utility of this compound extends significantly into the pharmaceutical industry and materials science. It is a key reagent in the synthesis of chiral glycols, which are vital building blocks for creating enantiomerically pure drugs.[1] Furthermore, its role in the synthesis of compounds like 1,1-diphenylethylene (B42955) highlights its importance in polymer science.[1] An example of its application in medicinal chemistry is in the synthesis of MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), a neurotoxin used to induce Parkinson's disease in animal models for research, which was first synthesized by the reaction of this compound with 1-methyl-4-piperidinone.[13]

Safety and Handling

This compound is a highly reactive and hazardous substance. It is flammable and reacts violently with water.[3] It is also corrosive and can cause severe skin burns and eye damage.[4] Therefore, it must be handled under an inert atmosphere in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. Containers should be kept tightly closed and stored in a cool, dry place away from sources of ignition.[14]

Conclusion

This compound remains a powerful and versatile reagent in the arsenal (B13267) of the synthetic organic chemist. Its predictable reactivity as a strong nucleophile and base allows for the construction of complex molecular architectures from simpler precursors. A thorough understanding of its properties, handling requirements, and reaction mechanisms is crucial for its safe and effective utilization in both academic research and industrial applications, particularly in the ever-evolving landscape of drug discovery and development.

References

- 1. nbinno.com [nbinno.com]

- 2. Phenylmagnesium_bromide [chemeurope.com]

- 3. grokipedia.com [grokipedia.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound | 100-58-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. youtube.com [youtube.com]

- 7. 苯基溴化镁 溶液 2.9 M in 2-methyltetrahydrofuran | Sigma-Aldrich [sigmaaldrich.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. prepchem.com [prepchem.com]

- 10. Sciencemadness Discussion Board - Synthesis of this compound - Powered by XMB 1.9.11 [sciencemadness.org]

- 11. Chemistry 211 Experiment 2 [home.miracosta.edu]

- 12. www1.udel.edu [www1.udel.edu]

- 13. MPTP - Wikipedia [en.wikipedia.org]

- 14. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to the Physical Properties of Phenylmagnesium Bromide Solution in THF

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the physical properties of Phenylmagnesium bromide (PhMgBr) solutions in tetrahydrofuran (B95107) (THF). This guide is intended to be a valuable resource for professionals in research and development who utilize this critical Grignard reagent.

Core Physical Properties

This compound in THF is a commercially available and widely utilized Grignard reagent. While it is often represented by the simple formula C₆H₅MgBr, its structure in a coordinating solvent like THF is more complex, typically existing as a solvated monomer or in equilibrium with other species (the Schlenk equilibrium). The physical properties of this solution are crucial for its proper handling, storage, and application in chemical synthesis.

Quantitative Physical Data

The following tables summarize the key quantitative physical properties of this compound and its solutions in THF.

Table 1: Density of this compound Solutions

| Concentration in THF (M) | Density (g/mL at 25°C) | Reference |

| 1.0 | 1.004 | [1][2] |

| 2.0 | Not explicitly stated, but appearance is yellowish-brown to dark brown liquid.[3] | |

| Commercial Solutions | 1.004 - 1.134 | [4] |

Table 2: General Physical and Safety Properties

| Property | Value | Reference |

| Appearance | Colorless crystals (neat)[2][5]; Clear, light brown to brown solution in THF.[6] | |

| Solubility in THF | Miscible | [5][6] |

| Solubility in Water | Reacts violently | [2] |

| Boiling Point (Neat) | 78.8°C at 760 mmHg | [5][6] |

| Boiling Point of Solution | The boiling point of a 1M solution in THF is expected to be close to that of pure THF (approximately 66°C). However, the presence of the solute may cause a slight elevation. | [7] |

| Flash Point | -17°C (for 1.0 M solution in THF) | [2] |

| Viscosity | While specific quantitative data is not readily available in the literature, Grignard solutions are known to be somewhat viscous. Their viscosity is influenced by factors such as concentration and the presence of aggregated species. | [8] |

Spectroscopic Characterization

Spectroscopic methods are invaluable for confirming the formation and assessing the quality of this compound solutions.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR spectroscopy can be used to confirm the formation of the Grignard reagent by observing the characteristic shifts of the aromatic protons of the phenyl group attached to the magnesium atom. It is also a useful tool for identifying byproducts.[1][9]

-

Infrared (IR) Spectroscopy : IR spectroscopy can provide information about the C-Mg bond and the coordination of the THF solvent to the magnesium center. The spectrum of the Grignard solution will show characteristic peaks that are distinct from the starting material, bromobenzene (B47551).[10]

-

Raman Spectroscopy : This technique is particularly useful for the in-situ monitoring of Grignard reagent formation and for quality control, as it can be used to determine the concentration of adulterants like toluene.[11][12]

Experimental Protocols

The successful preparation and use of this compound require rigorous adherence to anhydrous and anaerobic techniques, typically involving the use of a Schlenk line.

In-situ Preparation of this compound in THF

This protocol outlines the laboratory-scale synthesis of this compound.

Materials:

-

Magnesium turnings

-

Bromobenzene, anhydrous

-

Tetrahydrofuran (THF), anhydrous

-

Iodine crystal (for activation)

-

Schlenk flask and other appropriate oven-dried glassware

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Apparatus Setup : Assemble a flame-dried or oven-dried Schlenk flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under a positive pressure of inert gas.

-

Magnesium Activation : Place the magnesium turnings in the Schlenk flask. Add a single crystal of iodine. The iodine will etch the surface of the magnesium, removing the passivating layer of magnesium oxide.[13][14]

-

Initiation : In the dropping funnel, prepare a solution of bromobenzene in anhydrous THF. Add a small portion of this solution to the magnesium turnings. The reaction may be initiated by gentle warming. A cloudy appearance and the disappearance of the iodine color indicate the start of the reaction.[13][15]

-

Addition : Once the reaction has initiated, add the remaining bromobenzene solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.[16]

-

Completion : After the addition is complete, continue to stir the reaction mixture, with gentle heating if necessary, until the magnesium is consumed. The resulting solution will typically be a grayish or brownish color.[16]

Determination of Concentration by Titration

The concentration of the prepared Grignard reagent must be determined before use. Several titration methods are commonly employed.

This method is based on the reaction of the Grignard reagent with a known amount of iodine.

Materials:

-

Anhydrous THF

-

Anhydrous Lithium Chloride (LiCl)

-

Iodine (I₂)

-

The prepared this compound solution

Procedure:

-

Prepare Iodine Solution : In a flame-dried flask under an inert atmosphere, dissolve a precisely weighed amount of iodine in anhydrous THF containing anhydrous LiCl. The LiCl helps to solubilize magnesium salts that form during the titration.[17]

-

Titration : Slowly add the this compound solution to the stirred iodine solution via a syringe.

-

Endpoint : The endpoint is reached when the characteristic brown color of the iodine disappears, and the solution becomes colorless or slightly yellow.

-

Calculation : The molarity of the Grignard reagent is calculated based on the moles of iodine used and the volume of the Grignard solution required to reach the endpoint.[17]

This is a colorimetric titration method.

Materials:

-

Menthol (B31143), anhydrous

-

Anhydrous THF

-

The prepared this compound solution

Procedure:

-

Prepare Indicator Solution : In a flame-dried flask under an inert atmosphere, dissolve a precisely weighed amount of menthol and a catalytic amount of 1,10-phenanthroline in anhydrous THF.

-

Titration : Add the this compound solution dropwise to the stirred indicator solution.

-

Endpoint : The endpoint is indicated by a persistent color change to reddish-purple, which signifies the formation of a complex between the Grignard reagent and 1,10-phenanthroline after all the menthol has been consumed.[18]

-

Calculation : The concentration is determined from the amount of menthol used and the volume of Grignard reagent added.

Visualizing the Workflow

The following diagrams illustrate key experimental workflows.

Caption: Workflow for the in-situ preparation of this compound in THF.

References

- 1. This compound solution PhMgBr solution [sigmaaldrich.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. electronicsandbooks.com [electronicsandbooks.com]

- 4. americanelements.com [americanelements.com]

- 5. This compound|100-58-3 - MOLBASE Encyclopedia [m.molbase.com]

- 6. lookchem.com [lookchem.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. web.mit.edu [web.mit.edu]

- 9. Making sure you're not a bot! [oc-praktikum.de]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. prepchem.com [prepchem.com]

- 14. Will a crystal of iodine lower the yield of an Grignard Reaction - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 15. benchchem.com [benchchem.com]

- 16. rsc.org [rsc.org]

- 17. benchchem.com [benchchem.com]

- 18. Grignard Reaction | Chem-Station Int. Ed. [en.chem-station.com]

Solubility of Phenylmagnesium Bromide in Diethyl Ether: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of phenylmagnesium bromide in diethyl ether, a critical parameter for its use in chemical synthesis. The guide details quantitative solubility data, experimental protocols for its determination, and the fundamental chemical principles governing its behavior in solution.

Quantitative Solubility Data

This compound exhibits significant solubility in diethyl ether, a common solvent for Grignard reagents. This high solubility is attributed to the formation of a stable complex between the magnesium atom and the lone pairs of electrons on the ether oxygen atoms.[1] Commercially available solutions of this compound in diethyl ether are typically found at a concentration of 3.0 M, indicating that this is a stable and readily achievable concentration at ambient temperatures.[2]

Table 1: Solubility of this compound in Diethyl Ether

| Solvent | Concentration (M) | Temperature | Notes |

| Diethyl Ether | 3.0 | Ambient | Commercially available concentration.[2] |

The Schlenk Equilibrium in Diethyl Ether

The state of this compound in a diethyl ether solution is more complex than the simple formula C₆H₅MgBr suggests. It exists in equilibrium with its corresponding dialkylmagnesium and magnesium halide species, a phenomenon known as the Schlenk equilibrium. This equilibrium is crucial for understanding the reactivity and solubility of the Grignard reagent.

References

An In-depth Technical Guide to the Schlenk Equilibrium of Phenylmagnesium Bromide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the Schlenk equilibrium as it pertains to phenylmagnesium bromide (PhMgBr), a cornerstone Grignard reagent in organic synthesis. Understanding this equilibrium is critical for controlling reaction outcomes, optimizing yields, and ensuring reproducibility in research and development settings.

The Core Principle: The Schlenk Equilibrium

The Schlenk equilibrium, first described by Wilhelm Schlenk, is a fundamental chemical equilibrium that governs the composition of Grignard reagent solutions.[1] It describes the disproportionation of two molecules of an organomagnesium halide into a diorganomagnesium species and a magnesium halide salt.[1] For this compound, the equilibrium is represented as:

2 PhMgBr ⇌ Ph₂Mg + MgBr₂

In solution, these species do not exist as simple unsolvated molecules. Ethereal solvents like tetrahydrofuran (B95107) (THF) or diethyl ether (Et₂O) play a crucial role by coordinating to the magnesium centers, typically resulting in tetrahedral complexes.[1][2] Therefore, a more accurate representation includes the coordinating solvent (L):

2 PhMgBr(L)₂ ⇌ Ph₂Mg(L)₂ + MgBr₂(L)₂

The position of this equilibrium is highly sensitive to several factors, including the solvent, temperature, and concentration, which dictates the reactivity and the true nature of the active nucleophilic species in solution.[1]

Caption: The fundamental Schlenk equilibrium for Grignard reagents.

Factors Influencing the Equilibrium Position

The composition of a this compound solution is dynamic and dictated by the following conditions:

-

Solvent: The nature of the coordinating solvent has the most significant impact.

-

Tetrahydrofuran (THF): In THF, the equilibrium for many Grignard reagents is shifted more towards the right (favoring Ph₂Mg and MgBr₂) compared to diethyl ether.[3] This is attributed to the strong solvation of the magnesium halide by THF.[3]

-

Diethyl Ether (Et₂O): For arylmagnesium halides in diethyl ether, the equilibrium typically favors the heteroleptic PhMgBr species on the left side of the equation.[4]

-

Toluene (B28343): In non-donating solvents like toluene, the equilibrium is dramatically affected. Preparation of PhMgBr in toluene with only small amounts of a coordinating ether leads to the precipitation of a magnesium bromide-rich solid, driving the equilibrium to form soluble diorganomagnesium complexes in the supernatant.[3]

-

-

1,4-Dioxane (B91453) Addition: Dioxane is a powerful tool for manipulating the equilibrium. It forms a highly insoluble coordination polymer with magnesium bromide, MgBr₂(dioxane)₂, which precipitates from the solution.[1][5] This selective removal of MgBr₂ effectively drives the equilibrium completely to the right, providing a convenient method for preparing solutions of pure diarylmagnesium (Ph₂Mg).[1][6]

-

Temperature: The equilibrium position is temperature-dependent. Thermodynamic studies have shown that the reaction can be either endothermic or exothermic depending on the specific Grignard reagent and solvent system.[4]

-

Concentration: At higher concentrations, Grignard reagents tend to form dimers and higher oligomers, further complicating the solution's composition.[1] Halide bridges between magnesium centers are common in these associated structures.[7][8]

Caption: Dioxane addition shifts the equilibrium by precipitating MgBr₂.

Quantitative Data

Obtaining precise thermodynamic parameters for the Schlenk equilibrium of this compound itself is challenging. However, studies on closely related deuterated analogues provide valuable quantitative insight into the process.

| Reagent | Solvent | ΔH (kJ/mol) | ΔS (J/mol·K) | Note |

| [3,5-D₂]PhMgBr | THF | +13.3 | +56 | The positive enthalpy and entropy suggest the reaction is entropically driven in THF.[4] |

| [3,5-D₂]PhMgBr | 2-MeTHF | -10.6 | -21 | The negative values indicate the equilibrium shift is enthalpically driven in 2-MeTHF.[4] |

Table 1: Thermodynamic Parameters for the Schlenk Equilibrium of a this compound Analogue.[4]

Experimental Protocols for Characterization

Determining the position of the Schlenk equilibrium requires specialized analytical techniques performed under strictly inert conditions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-invasive technique to identify and quantify the different magnesium species coexisting in solution. ²⁵Mg-NMR is particularly useful as it provides distinct chemical shifts for the various magnesium coordination states.[9]

Objective: To qualitatively and quantitatively assess the species present in a PhMgBr solution at equilibrium.

Methodology:

-

Sample Preparation (Inert Atmosphere):

-

Using a Schlenk line or in a glovebox, prepare a J. Young's NMR tube.[10]

-

Cannula transfer a precise volume (e.g., 0.5-0.6 mL) of the this compound solution in the desired deuterated ethereal solvent (e.g., THF-d₈) into the NMR tube.[10]

-

Seal the J. Young's tube under an inert atmosphere (Argon or Nitrogen).

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum to observe the aromatic protons. The signals for PhMgBr and Ph₂Mg will have slightly different chemical shifts, allowing for quantification via integration if the peaks are well-resolved.

-

Acquire a ²⁵Mg NMR spectrum. This is a low-sensitivity, quadrupolar nucleus, so a high-field spectrometer and a significant number of scans will be required.[11][12] The different species (PhMgBr, Ph₂Mg, MgBr₂) will give rise to distinct, albeit potentially broad, signals.[9]

-

-

Analysis:

-

In the ¹H NMR, calculate the molar ratio of [Ph₂Mg] to [PhMgBr] from the integrated areas of their respective phenyl proton signals.

-

In the ²⁵Mg NMR, identify the chemical shifts corresponding to each magnesium species to confirm their presence in the equilibrium.

-

Caption: Workflow for characterizing the Schlenk equilibrium via NMR.

This method leverages the quantitative precipitation of MgBr₂ by dioxane to determine the amount of Ph₂Mg in the original solution.

Objective: To determine the concentration of Ph₂Mg by indirect means.

Methodology:

-

Preparation and Titration of Stock Solution:

-

Prepare a solution of this compound in the desired solvent (e.g., THF).

-

Determine the total concentration of basic magnesium ("R-Mg") in an aliquot of the stock solution using a standard titration method (e.g., with I₂/LiCl).[13]

-

-

Dioxane Precipitation:

-

To a known volume of the stock PhMgBr solution, add a stoichiometric amount (or slight excess) of anhydrous 1,4-dioxane under an inert atmosphere.[1]

-

Stir the mixture to ensure complete precipitation of the MgBr₂(dioxane)₂ adduct.

-

-

Separation and Analysis:

-

Separate the solid precipitate from the supernatant liquid via centrifugation followed by cannula filtration.

-

The supernatant now contains primarily the soluble Ph₂Mg species.

-

Take a known volume of the supernatant and titrate it again to determine the concentration of basic magnesium. Since each mole of Ph₂Mg contains two moles of phenyl groups, this value can be used to calculate the original concentration of Ph₂Mg.

-

-

Calculation:

-

From the initial total concentration and the final concentration of Ph₂Mg, the full composition of the original equilibrium mixture (PhMgBr, Ph₂Mg, and MgBr₂) can be calculated.

-

References

- 1. Schlenk equilibrium - Wikipedia [en.wikipedia.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. d-nb.info [d-nb.info]

- 4. db-thueringen.de [db-thueringen.de]

- 5. researchgate.net [researchgate.net]

- 6. d-nb.info [d-nb.info]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Distinguishing Organomagnesium Species in the Grignard Addition to Ketones with X‐Ray Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. (25Mg) Magnesium NMR [chem.ch.huji.ac.il]

- 12. Mg-25 ultra-high field solid state NMR spectroscopy and first principles calculations of magnesium compounds - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 13. epfl.ch [epfl.ch]

A Comprehensive Technical Guide to Commercially Available Phenylmagnesium Bromide Solutions for Researchers and Drug Development Professionals

Introduction: Phenylmagnesium bromide (C₆H₅MgBr), a Grignard reagent, is a cornerstone of organic synthesis, prized for its ability to form carbon-carbon bonds. This powerful nucleophile is indispensable for the introduction of phenyl groups in the development of active pharmaceutical ingredients (APIs) and other complex organic molecules. Commercially available solutions of this compound offer a convenient and reliable alternative to in-situ preparation, saving valuable research time and ensuring consistency in experimental outcomes. This guide provides an in-depth overview of commercially available this compound solutions, their properties, handling procedures, and common applications, tailored for researchers, scientists, and drug development professionals.

Commercially Available this compound Solutions: A Comparative Overview

A variety of this compound solutions are available from major chemical suppliers, differing primarily in their solvent and concentration. The choice of solvent can significantly impact reaction kinetics and product yields. Diethyl ether and tetrahydrofuran (B95107) (THF) are the most common solvents, with THF being more polar and less prone to oxidation, making it a more stable option for certain applications.[1] Newer, greener solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) are also emerging.[2][3]

| Supplier | Product Name/Description | Concentration (M) | Solvent | Density (g/mL at 25°C) | Catalog Number (Example) |

| Sigma-Aldrich / MilliporeSigma | This compound solution | 3.0 | Diethyl ether | 1.134 | 171565 |

| This compound solution | 1.0 | THF | 1.004 | 331376 | |

| This compound solution | 2.9 | 2-MeTHF | 1.161 | 703575 | |

| Thermo Scientific / Alfa Aesar | This compound, 3M in ether | 3.0 | Diethyl ether | 1.14 | 87326 |

| This compound, 1.6M solution in CPME, AcroSeal™ | 1.6 | CPME | - | AC445961000 | |

| TCI (Tokyo Chemical Industry) | This compound (16% in Tetrahydrofuran, ca. 1mol/L) | ~1.0 | THF | - | P2025 |

| American Elements | This compound Solution | - | Diethyl ether, THF, 2-MeTHF | 1.004 - 1.134 | - |

| Strem Chemicals | This compound, 3M in ether | 3.0 | Diethyl ether | - | 93-1268 |

Note: Concentrations and availability may vary. Always refer to the supplier's catalog for the most current information. The density of solutions can be a useful parameter for calculating molar quantities from a given volume.

The Schlenk Equilibrium in this compound Solutions

Grignard reagents in solution exist in a dynamic equilibrium known as the Schlenk equilibrium.[4][5][6] This equilibrium involves the disproportionation of the alkylmagnesium halide (RMgX) into a dialkylmagnesium species (R₂Mg) and a magnesium halide (MgX₂). The position of this equilibrium is influenced by the solvent, concentration, temperature, and the nature of the organic and halide groups.[6]

In ethereal solvents like diethyl ether and THF, the magnesium center is coordinated by solvent molecules, which helps to stabilize the various species in solution.[6] The presence of these different magnesium species can have implications for the reactivity and selectivity of the Grignard reaction.

Experimental Protocols

A. Determination of this compound Concentration by Titration

The concentration of commercially available Grignard solutions can change over time due to degradation from exposure to air and moisture. Therefore, it is crucial to titrate the solution before use to determine its exact molarity. Two common methods are titration with iodine and titration with a secondary alcohol using an indicator.

1. Titration with Iodine

This method is based on the reaction of the Grignard reagent with iodine. The endpoint is the disappearance of the brown iodine color.[7][8][9]

Materials:

-

This compound solution

-

Anhydrous THF

-

Anhydrous lithium chloride (LiCl)

-

Iodine (I₂)

-

Dry glassware (e.g., vial with a septum, magnetic stir bar, syringe)

-

Inert atmosphere (e.g., argon or nitrogen)

Procedure:

-

Under an inert atmosphere, add a precisely weighed amount of iodine (e.g., 254 mg, 1 mmol) to a dry vial containing a magnetic stir bar.

-

Add a saturated solution of anhydrous LiCl in anhydrous THF (e.g., 3-5 mL) to dissolve the iodine completely. The LiCl helps to keep the magnesium salts soluble.[9][10]

-

Cool the iodine solution to 0 °C in an ice bath.

-

Slowly add the this compound solution dropwise from a syringe while stirring vigorously.

-

The endpoint is reached when the brown color of the iodine disappears, and the solution becomes colorless or pale yellow.[8]

-

Record the volume of the Grignard reagent added.

-

Calculate the molarity using the stoichiometry of the reaction (2 PhMgBr + I₂ → Ph-Ph + 2 MgBrI).

2. Titration with sec-Butanol and 1,10-Phenanthroline (B135089)

This method utilizes the reaction of the Grignard reagent with a secondary alcohol, with 1,10-phenanthroline as an indicator. The Grignard reagent forms a colored complex with the indicator, which disappears at the endpoint.[9][11]

Materials:

-

This compound solution

-

Anhydrous THF or other suitable solvent

-

sec-Butanol (anhydrous)

-

1,10-Phenanthroline

-

Dry glassware

-

Inert atmosphere

Procedure:

-

Under an inert atmosphere, add a small crystal of 1,10-phenanthroline to a dry flask.

-

Add a known volume of the this compound solution to be titrated.

-

Add anhydrous THF to dissolve the components. A distinct color (often reddish-brown or purple) will form due to the complexation of the Grignard reagent with the indicator.

-

Titrate this solution with a standard solution of anhydrous sec-butanol in an anhydrous solvent.

-

The endpoint is the disappearance of the colored complex.

-

Calculate the molarity based on the 1:1 stoichiometry of the reaction between the Grignard reagent and sec-butanol.

B. Synthesis of Triphenylmethanol (B194598)

A classic application of this compound is the synthesis of triphenylmethanol from either methyl benzoate (B1203000) or benzophenone (B1666685).

Reaction with Methyl Benzoate (Two Equivalents of PhMgBr)

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere.

-

Place the this compound solution (2.2 equivalents) in the dropping funnel.

-

Add a solution of methyl benzoate (1 equivalent) in anhydrous diethyl ether to the reaction flask.

-

Add the this compound solution dropwise to the stirred solution of methyl benzoate at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes.

-

Cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride or dilute hydrochloric acid.[12]

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like ethanol (B145695) or petroleum ether.[4]

Reaction with Benzophenone (One Equivalent of PhMgBr)

Procedure:

-

Follow the same setup as for the reaction with methyl benzoate.

-

Dissolve benzophenone (1 equivalent) in anhydrous diethyl ether and place it in the reaction flask.

-

Add the this compound solution (1.1 equivalents) dropwise from the dropping funnel.

-

After the addition, stir the reaction mixture at room temperature for 30 minutes.

-

Perform the work-up and purification as described for the reaction with methyl benzoate.[4]

Safety and Handling

This compound solutions are highly reactive and require careful handling.

-

Flammability: The solutions are highly flammable, especially those in diethyl ether, which has a very low flash point.[13] Keep away from all sources of ignition, and use explosion-proof equipment.[3]

-

Reactivity with Water: this compound reacts violently with water and other protic solvents, releasing flammable benzene (B151609) vapor.[13] All glassware and reagents must be scrupulously dry.[14] Handle under an inert atmosphere of nitrogen or argon.[15]

-

Corrosivity: The reagent is corrosive and can cause severe skin and eye burns.[14]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a flame-retardant lab coat.[3][15]

-

Storage: Store in a cool, dry, well-ventilated area away from heat and sources of ignition.[3] Containers should be kept tightly sealed under an inert atmosphere.[14] Opened containers must be carefully resealed to prevent leakage and contamination.[3]

-

Spills: In case of a spill, absorb the material with an inert, dry absorbent (e.g., sand, vermiculite). Do not use water.[14]

Stability and Storage

The shelf life of this compound solutions is dependent on the solvent and storage conditions.[13] While some commercial solutions may have an expiration date, it is always best practice to titrate the solution before use, especially if it has been stored for an extended period.[13] Degradation can occur through reaction with atmospheric oxygen and moisture.[13] For long-term storage, refrigeration (0-4 °C) can slow down degradation, but be aware that low temperatures may cause precipitation.[13] If a precipitate forms, it may be possible to redissolve it by gently warming the container.[8]

Conclusion

Commercially available this compound solutions are invaluable tools for researchers and drug development professionals. A thorough understanding of the available options, their chemical properties, and proper handling procedures is essential for successful and safe experimentation. By following the guidelines and protocols outlined in this technical guide, scientists can effectively utilize these powerful reagents to advance their research and development efforts.

References

- 1. google.com [google.com]

- 2. scientificlabs.com [scientificlabs.com]

- 3. utsi.edu [utsi.edu]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Schlenk equilibrium - Wikipedia [en.wikipedia.org]

- 7. chemtips.wordpress.com [chemtips.wordpress.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. scribd.com [scribd.com]

- 12. This compound solution PhMgBr solution [sigmaaldrich.com]

- 13. This compound 3.0M diethyl ether 100-58-3 [sigmaaldrich.com]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 15. research.uga.edu [research.uga.edu]

An In-Depth Technical Guide to the Reaction of Phenylmagnesium Bromide with Protic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction between phenylmagnesium bromide (PhMgBr), a common Grignard reagent, and protic solvents. This reaction is of fundamental importance in organic synthesis, primarily as a consideration for reaction quenching and as a potential side reaction that can impact yield and purity in Grignard-mediated carbon-carbon bond formation. This document details the core principles of the reaction, presents available quantitative data, outlines detailed experimental protocols, and provides visualizations of the key processes.

Core Principles

The reaction of this compound with a protic solvent is a classic acid-base reaction. This compound, due to the highly polarized carbon-magnesium bond, acts as an exceptionally strong base. The phenyl group is the conjugate base of benzene (B151609), which is an extremely weak acid (pKa ≈ 43)[1]. Consequently, the phenyl anion equivalent in the Grignard reagent readily abstracts a proton from any available protic solvent.

Protic solvents are characterized by the presence of a hydrogen atom bonded to an electronegative atom, such as oxygen or nitrogen. Common examples include water, alcohols, amines, and carboxylic acids. The general reaction can be represented as follows:

C₆H₅MgBr + H-Z → C₆H₆ + Mg(Br)Z

Where H-Z represents a generic protic solvent. The primary organic product of this reaction is benzene (C₆H₆)[2][3][4]. This reaction is typically very fast and highly exothermic.

The high reactivity of Grignard reagents with protic solvents necessitates the use of anhydrous (dry) aprotic solvents, such as diethyl ether or tetrahydrofuran (B95107) (THF), for their preparation and subsequent reactions with electrophiles[4]. Any trace amounts of water or other protic impurities will quench the Grignard reagent, reducing the yield of the desired product and forming the corresponding hydrocarbon as a byproduct[2][3].

Data Presentation

Quantitative data on the kinetics of the reaction between this compound and protic solvents is scarce in the literature due to the extremely high reaction rates, which are often diffusion-controlled[5]. However, thermodynamic data, specifically the enthalpy of reaction, provides valuable insight into the exothermicity of the process.

| Protic Solvent | Grignard Reagent | Enthalpy of Reaction (ΔH) | Notes |

| Water (H₂O) | 4-methoxythis compound | -352 kJ/mol | This value is for a close analog of this compound and serves as a strong indicator of the high exothermicity of the quenching process.[6] |

Experimental Protocols

The following protocols provide detailed methodologies for the preparation of this compound and its subsequent reaction with a generic protic solvent (quenching).

Preparation of this compound

This protocol describes the laboratory-scale synthesis of this compound in diethyl ether.

Materials:

-

Magnesium turnings

-

Bromobenzene (B47551), anhydrous

-

Diethyl ether, anhydrous

-

Iodine crystal (optional, as an activator)

-

Three-neck round-bottom flask

-

Reflux condenser with a drying tube (e.g., filled with CaCl₂)

-

Addition funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Inert gas supply (e.g., nitrogen or argon)

Procedure:

-

Apparatus Setup: Assemble the three-neck flask with the reflux condenser, addition funnel, and an inlet for inert gas. Ensure all glassware is thoroughly dried in an oven and assembled while hot under a stream of inert gas to prevent atmospheric moisture contamination.

-

Magnesium Activation: Place the magnesium turnings in the flask. If the magnesium is old or oxidized, a small crystal of iodine can be added to activate the surface.

-

Reagent Preparation: Prepare a solution of anhydrous bromobenzene in anhydrous diethyl ether in the addition funnel.

-

Initiation: Add a small portion of the bromobenzene solution to the magnesium turnings. The reaction is typically initiated by gentle warming with a heating mantle or by the addition of an activator. The start of the reaction is indicated by the disappearance of the iodine color (if used), gentle bubbling, and the formation of a cloudy, grayish solution.

-

Grignard Reagent Formation: Once the reaction has initiated, add the remaining bromobenzene solution dropwise from the addition funnel at a rate that maintains a gentle reflux. The reaction is exothermic, and external heating should be adjusted accordingly.

-

Completion: After the addition is complete, continue to stir the mixture and gently reflux for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting gray to brownish solution is the this compound reagent and should be used promptly.

Reaction of this compound with a Protic Solvent (Quenching)

This protocol describes the controlled quenching of a this compound solution.

Materials:

-

This compound solution (prepared as in 3.1)

-

Protic solvent (e.g., ethanol, isopropanol, or water)

-

Anhydrous diethyl ether or THF (for dilution)

-

Round-bottom flask or Erlenmeyer flask

-

Addition funnel

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Cooling: Place the flask containing the this compound solution in an ice bath to control the exothermic reaction.

-

Dilution (Optional but Recommended): Dilute the Grignard reagent with additional anhydrous diethyl ether or THF. This helps to moderate the reaction rate and improve heat dissipation.

-

Slow Addition of Protic Solvent: Slowly add the protic solvent dropwise from an addition funnel to the cooled and stirred Grignard solution. Caution: The reaction is highly exothermic and will cause the solvent to boil. Maintain a slow addition rate to keep the reaction under control.

-

Observation: Continue the addition until the vigorous bubbling ceases, indicating that the Grignard reagent has been consumed.

-

Work-up: After the reaction is complete, the resulting mixture can be worked up by adding a saturated aqueous solution of ammonium (B1175870) chloride or dilute acid to dissolve the magnesium salts. The organic layer containing benzene can then be separated, dried, and analyzed.

Mandatory Visualizations

Reaction Mechanism

The reaction proceeds via a simple acid-base mechanism where the highly basic phenyl group of the Grignard reagent abstracts a proton from the protic solvent.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis of this compound and its subsequent quenching with a protic solvent.

Logical Relationship: Competing Reactions

In a typical Grignard reaction setup, the desired pathway is the nucleophilic addition of the Grignard reagent to an electrophile (e.g., a ketone). However, the presence of any protic solvent introduces a competing, and often faster, acid-base reaction.

Conclusion

The reaction of this compound with protic solvents is a fundamental acid-base reaction that is critical to understand for the successful execution of Grignard syntheses. The high basicity of the Grignard reagent leads to a rapid and highly exothermic protonolysis, forming benzene as the primary organic product. While quantitative kinetic data is limited due to the high reaction rates, the available thermodynamic data confirms the significant heat release during this process. Strict adherence to anhydrous experimental conditions is paramount to prevent the undesired quenching of the Grignard reagent and to maximize the yield of the intended product in any Grignard-mediated synthesis. The protocols and diagrams provided in this guide offer a comprehensive resource for researchers and professionals working with these powerful organometallic reagents.

References

- 1. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca [owl.oit.umass.edu]

- 2. brainly.com [brainly.com]

- 3. homework.study.com [homework.study.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Use of competition kinetics with fast reactions of grignard reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Formation of Benzene from Phenylmagnesium Bromide and Water

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of Grignard reagents with water is a well-documented and fundamental process in organic chemistry. For drug development professionals and researchers utilizing Grignard reagents, particularly phenylmagnesium bromide, the presence of even trace amounts of water can be a significant detriment, leading to the undesired formation of benzene (B151609) and a reduction in the yield of the desired product. This technical guide provides a comprehensive overview of the formation of benzene from the reaction of this compound and water, including the underlying mechanism, experimental protocols for preparation and analysis, and a discussion of the factors influencing this side reaction.

Reaction Mechanism and Stoichiometry

The reaction between this compound (C₆H₅MgBr) and water (H₂O) is a classic acid-base reaction. The Grignard reagent, in which the carbon atom of the phenyl group is highly nucleophilic and basic, readily abstracts a proton from water. This results in the formation of benzene (C₆H₆) and a magnesium hydroxide (B78521) bromide salt (Mg(OH)Br).[1][2]

The balanced chemical equation for this reaction is:

C₆H₅MgBr + H₂O → C₆H₆ + Mg(OH)Br [2]

This reaction is highly favorable and rapid. The significant difference in pKa values between benzene (pKa ≈ 43) and water (pKa ≈ 15.7) drives the reaction to completion, making this compound a very strong base.

Data Presentation